Cerium(III) Bis(trifluoromethanesulfonyl)imide
Description
Cerium(III) bis(trifluoromethanesulfonyl)imide (Ce(III)[NTf₂]₃) is a rare-earth-based ionic liquid (IL) or coordination compound featuring the cerium(III) cation paired with the bis(trifluoromethanesulfonyl)imide ([NTf₂]⁻) anion. The [NTf₂]⁻ anion is renowned for its high thermal stability, low viscosity, and broad electrochemical stability window, making it a popular choice for ILs in energy storage, catalysis, and metal extraction systems . Ce(III)[NTf₂]₃ exhibits unique redox properties due to the Ce³⁺/Ce⁴⁺ couple, which is leveraged in electrochemical applications such as redox flow batteries and nuclear fuel cycle research .
Properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;cerium(3+) | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2F6NO4S2.Ce/c3*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q3*-1;+3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGTYJCATSRRBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Ce+3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6CeF18N3O12S6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
980.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1046099-39-1 | |
| Record name | Cerium(III) Bis(trifluoromethanesulfonyl)imide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The reaction proceeds via acid-base neutralization:
Excess HOTf ensures complete conversion of cerium carbonate, while controlled heating (80–100°C) prevents decomposition of the trifluoromethanesulfonylimide anion.
Operational Parameters and Outcomes
Key parameters include:
| Parameter | Value Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 80–100°C | Higher temps improve kinetics but risk decomposition |
| Molar Ratio (Ce:HOTf) | 1:3 | Excess HOTf drives reaction to completion |
| Reaction Time | 12–24 hours | Longer durations ensure full CO₂ evolution |
| Purity | >98% | Achieved via vacuum distillation |
This method yields high-purity product (>98%) but requires careful handling of corrosive HOTf and prolonged reaction times.
Metathesis Reaction with Cerium Chloride
Metathesis between cerium(III) chloride and bis(trifluoromethanesulfonyl)imide salts (e.g., LiTf₂N) offers an alternative route.
Reaction Pathway
The process involves ligand exchange in a polar aprotic solvent:
Lithium chloride precipitates, simplifying purification.
Optimization Strategies
-
Solvent Selection : Acetonitrile or dimethylformamide (DMF) enhances solubility of reactants.
-
Temperature : Reactions at 60°C for 8–12 hours achieve >95% conversion.
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Lithium Salt Purity : LiTf₂N with ≤50 ppm impurities minimizes side reactions.
A comparative study of solvents revealed the following outcomes:
| Solvent | Reaction Time (hours) | Yield (%) | Purity (%) |
|---|---|---|---|
| Acetonitrile | 10 | 92 | 97 |
| DMF | 8 | 89 | 95 |
| THF | 15 | 78 | 91 |
This method is scalable but depends on the availability of high-purity LiTf₂N.
Sonochemical Synthesis Using Ionic Liquids
Sonochemical methods employing ionic liquids (ILs) as templates have emerged for nanoscale this compound synthesis.
Methodology Overview
A one-step ultrasound-assisted synthesis involves:
Structural and Catalytic Outcomes
-
Morphology : Spherical nanoparticles (5–10 nm diameter) with high surface area (120–150 m²/g).
-
Oxygen Vacancies : Sonication induces Ce³⁺/Ce⁴⁺ redox cycles, creating surface defects critical for catalytic activity.
-
CO Oxidation Efficiency : 100% conversion at 200°C vs. 40% for conventional CeO₂.
This green method avoids surfactants but requires specialized ILs and equipment.
Low-Temperature Alkylation of Cerium Precursors
Adapted from lithium salt synthesis, this method substitutes CeCl₃ for Li precursors under cryogenic conditions.
Reaction Steps
Performance Metrics
This method is efficient but limited by the handling of pyrophoric CF₃Li.
Comparative Analysis of Preparation Methods
A synthesis-strategy matrix highlights trade-offs:
| Method | Yield (%) | Purity (%) | Scalability | Equipment Needs |
|---|---|---|---|---|
| Trifluoromethanesulfonic | 90–95 | 98 | High | Standard glassware |
| Metathesis | 85–92 | 95–97 | Moderate | Solvent recovery |
| Sonochemical | 80–88 | 94 | Low | Ultrasonicator, ILs |
| Low-Temperature | 85–90 | 99 | High | Cryogenic setup |
Key findings:
Chemical Reactions Analysis
Types of Reactions
Cerium(III) Bis(trifluoromethanesulfonyl)imide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to Cerium(IV) derivatives under specific conditions.
Reduction: It can be reduced back to Cerium(III) from Cerium(IV) states.
Substitution: The trifluoromethanesulfonyl groups can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and amines are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield Cerium(IV) compounds, while reduction reactions revert the compound to its Cerium(III) state .
Scientific Research Applications
Electrochemistry
Cerium(III) Bis(trifluoromethanesulfonyl)imide is utilized as an electrolyte in batteries due to its ionic liquid characteristics at room temperature. It facilitates efficient charge transfer processes, making it valuable in redox flow batteries and other electrochemical systems. Studies have shown that the compound exhibits distinct redox peaks during cyclic voltammetry, indicating its electrochemical behavior and potential for energy storage applications.
Catalysis
In organic synthesis, this compound serves as a catalyst for various reactions. Its ability to act as a Lewis acid allows it to facilitate the formation of coordination complexes with substrates, enhancing reaction rates and selectivity. This catalytic property is particularly useful in the synthesis of complex organic molecules.
Biological Applications
The compound has been investigated for its role in biological systems, particularly in enzyme mechanisms and protein interactions. Its unique chemical properties may allow it to function in drug delivery systems or as a therapeutic agent. Research into its biological activity is ongoing, focusing on its potential effects on cellular mechanisms.
Materials Science
This compound is employed in the production of advanced materials, including electronic devices. Its hydrophilic nature and stability under various conditions make it suitable for applications in coatings and composites. The compound's strong electron-withdrawing properties also contribute to its effectiveness in modifying material properties.
Case Studies
- Electrochemical Studies : Research has demonstrated the effectiveness of this compound as an electrolyte in redox flow batteries, highlighting its reversible oxidation-reduction behavior which is critical for energy storage technologies .
- Catalytic Reactions : In a series of catalytic studies, the compound was shown to significantly enhance reaction rates in organic transformations, providing insights into its mechanistic pathways and potential industrial applications.
- Biochemical Interactions : Investigations into the interaction of this compound with biological molecules revealed promising results regarding its use in drug delivery systems, paving the way for future therapeutic applications.
Mechanism of Action
The mechanism of action of Cerium(III) Bis(trifluoromethanesulfonyl)imide involves its ability to interact with various molecular targets and pathways. The compound can act as a Lewis acid, facilitating the formation of coordination complexes with other molecules. This property makes it useful in catalysis and other chemical processes. Additionally, its ability to undergo redox reactions allows it to participate in electron transfer processes, which are crucial in many biological and chemical systems .
Comparison with Similar Compounds
Table 1: Electrochemical Stability of [NTf₂]⁻ vs. [FSI]⁻ Anions
| Property | [NTf₂]⁻-Based ILs | [FSI]⁻-Based ILs |
|---|---|---|
| Electrochemical Window (283 K) | 5.1 V | 4.8 V |
| Electrochemical Window (363 K) | 4.5 V | 4.5 V |
| Thermal Stability (°C) | >400 | ~350 |
Cation-Based Comparisons: Ce(III) vs. Other Metal Centers
Ce(III)[NTf₂]₃ exhibits distinct redox behavior compared to other lanthanide or transition-metal [NTf₂]⁻ salts. For instance, europium(III) [NTf₂]₃ (Eu(III)[NTf₂]₃) shows stronger coordination with chelating ligands like 2-thenoyltrifluoroacetone (Htta), leading to higher extraction constants (log K = 8.2 for Eu(tta)₃ vs. 7.5 for Ce(tta)₃ in [C₈mim][NTf₂]) . In contrast, Ce(III)[NTf₂]₃ demonstrates reversible multi-step reduction behavior in cyclic voltammetry, with peaks at 0.1 V (Ce³⁺ → Ce²⁺), -1.39 V (Ce²⁺ → Ce⁺), and -2.42 V (Ce⁺ → Ce⁰) vs.
Table 2: Redox Properties of Metal-[NTf₂]₃ Complexes
| Metal Center | Reduction Potentials (V vs. Fc/Fc⁺) | Key Application |
|---|---|---|
| Ce(III) | 0.1, -1.39, -2.42 | Redox flow batteries |
| Eu(III) | N/A (non-electroactive) | Luminescent sensors |
| Cr(III) | -0.8 to -1.2 | Catalysis, extraction |
Cation Structural Variations in [NTf₂]⁻ ILs
The physicochemical properties of [NTf₂]⁻ ILs are also modulated by cation design. For example:
- Methyltrioctylammonium [NTf₂]⁻ : High hydrophobicity (log P > 6) and viscosity (~450 cP at 298 K), suited for solvent extraction .
- Triethylmethoxymethylphosphonium [NTf₂]⁻ : Lower viscosity (~120 cP) and higher conductivity, ideal for electrochemical devices .
- N-methyl-N-propylpiperidinium [NTf₂]⁻ : Exceptional electrochemical stability (up to 5.5 V), used in high-temperature batteries .
Table 3: Cation-Dependent Properties of [NTf₂]⁻ ILs
| Cation Type | Viscosity (cP, 298 K) | Conductivity (mS/cm) | Application Focus |
|---|---|---|---|
| Methyltrioctylammonium | 450 | 0.8 | Solvent extraction |
| Triethylmethoxymethylphosphonium | 120 | 3.2 | Electrochemical devices |
| N-methyl-N-propylpiperidinium | 90 | 4.5 | High-temperature batteries |
Biological Activity
Cerium(III) Bis(trifluoromethanesulfonyl)imide (Ce(Tf2N)3), a cerium-based compound, has garnered attention due to its unique properties and potential applications in various fields, including biochemistry and medicine. This article explores its biological activity, synthesizing findings from recent research studies and reviews.
Structural Characteristics
This compound is characterized by its coordination with trifluoromethanesulfonyl groups, which significantly influence its reactivity and biological interactions. The trifluoromethanesulfonyl (Tf2N) moiety enhances the solubility and stability of the compound in biological systems, making it an attractive candidate for further exploration.
Synthesis and Characterization
The synthesis of Ce(Tf2N)3 typically involves the reaction of cerium salts with trifluoromethanesulfonamide derivatives. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Antioxidant Activity
Cerium compounds are known for their antioxidant properties, which are crucial in mitigating oxidative stress in biological systems. The presence of cerium ions can enhance the activity of superoxide dismutase (SOD), an important enzyme that protects cells from oxidative damage. This antioxidant activity is particularly relevant in cancer therapy, where oxidative stress plays a dual role in promoting and inhibiting tumor growth.
Case Studies on Related Cerium Complexes
- Cerium(III) Complexes with Flavonoids :
- Cerium(III) with Bis-Coumarins :
Q & A
Q. What are the recommended methods for synthesizing and characterizing Cerium(III) Bis(trifluoromethanesulfonyl)imide?
Answer: Synthesis typically involves metathesis reactions between cerium(III) salts (e.g., CeCl₃) and lithium bis(trifluoromethanesulfonyl)imide (LiNTf₂) in anhydrous solvents. Characterization should include:
- Purity analysis : Ion exchange titration or NMR to verify stoichiometry .
- Structural confirmation : FT-IR for Tf₂N⁻ anion bands (~1350–1100 cm⁻¹) and X-ray diffraction for crystalline phase identification .
- Thermal stability : Thermogravimetric analysis (TGA) under inert gas to assess decomposition pathways .
Q. How can researchers assess the electrochemical stability of Cerium(III) NTf₂ in non-aqueous electrolytes?
Answer: Use cyclic voltammetry (CV) with a three-electrode cell (e.g., Pt working electrode, Li reference) to determine the anodic/cathodic stability window. For ionic conductivity, employ impedance spectroscopy across temperatures (e.g., 30–50°C), noting deviations from Arrhenius behavior due to ion pairing . Compare results with analogous systems (e.g., LiNTf₂ in sulfolane, which shows ~5.75 V stability) .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported thermal degradation pathways of Tf₂N⁻-based ionic liquids?
Answer: Conflicting data may arise from varying experimental conditions (e.g., heating rates, atmosphere). To reconcile results:
- Perform isothermal TGA under controlled O₂/N₂ atmospheres to isolate oxidative vs. pyrolytic degradation .
- Couple with evolved gas analysis (EGA-MS/FTIR) to identify volatile byproducts (e.g., SO₂, CF₃ radicals) .
- Compare with computational studies (DFT) on bond dissociation energies of Ce–N(Tf₂N) bonds .
Q. How do conformational changes in the Tf₂N⁻ anion influence the extraction efficiency of Ce(III) in biphasic systems?
Answer: The Tf₂N⁻ anion adopts cis or trans conformations, affecting hydrophobicity and metal chelation. To study this:
- Use TRLFS (time-resolved laser-induced fluorescence spectroscopy) to probe coordination geometry of Ce(III)-Tf₂N complexes .
- Measure distribution coefficients (D) in ionic liquid/water systems with varying alkyl chain lengths (e.g., [Cₙmim][NTf₂]) to correlate anion conformation with extraction efficiency .
Q. What methodologies optimize ionic conductivity in Cerium(III) NTf₂-based electrolytes for high-temperature applications?
Answer: Ionic conductivity depends on ion mobility and dissociation. Strategies include:
- Co-solvent addition : Mix with low-viscosity solvents (e.g., sulfolane) to reduce activation energy for ion transport .
- Anion doping : Introduce smaller anions (e.g., Cl⁻) to disrupt Ce(III)-Tf₂N association, as seen in LiNTf₂ systems .
- Pressure-dependent studies : Monitor conductivity changes under high pressure to assess packing effects on ion mobility .
Data Analysis & Experimental Design
Q. How should researchers design experiments to evaluate conflicting reports on Ce(III) NTf₂’s hygroscopicity and hydrolytic stability?
Answer: Contradictions may stem from residual water in synthesis or storage. Mitigate via:
Q. What analytical techniques are critical for detecting trace degradation products in aged Ce(III) NTf₂ samples?
Answer: Prioritize:
- LC-MS for hydrolyzed species (e.g., trifluoromethanesulfonic acid).
- XPS to identify surface oxidation states of cerium (Ce³⁺ vs. Ce⁴⁺) .
- Raman spectroscopy to track Tf₂N⁻ conformational shifts indicative of structural degradation .
Safety & Handling
Q. What safety protocols are essential for handling Cerium(III) NTf₂ given limited toxicological data?
Answer: Assume hazard potential based on structural analogs:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
